1,2,3,4-Tetrahydroquinoxalin-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
123342-22-3 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinoxalin-2-ol |
InChI |
InChI=1S/C8H10N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-4,8-11H,5H2 |
InChI Key |
CHTHLHKDMPRBFZ-UHFFFAOYSA-N |
SMILES |
C1C(NC2=CC=CC=C2N1)O |
Canonical SMILES |
C1C(NC2=CC=CC=C2N1)O |
Synonyms |
2-Quinoxalinol, 1,2,3,4-tetrahydro- |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Characterization of 1,2,3,4-Tetrahydroquinoxalin-2-ol: A Predictive Analysis and Technical Guide
Introduction: The Structural Significance of Tetrahydroquinoxalines
The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a hydroxyl group at the 2-position creates a chiral center and introduces functionalities that can significantly influence the molecule's pharmacological properties. Accurate structural confirmation through spectroscopic methods is a critical step in the synthesis and development of novel derivatives based on this scaffold. This guide provides the foundational knowledge for researchers to interpret the spectroscopic data of 1,2,3,4-Tetrahydroquinoxalin-2-ol, a key intermediate or final compound in various synthetic pathways.[2][3]
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4][5] For 1,2,3,4-Tetrahydroquinoxalin-2-ol, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would provide an unambiguous structural assignment.
¹H NMR Spectroscopy: A Proton-by-Proton Examination
The proton NMR spectrum is expected to be complex due to the presence of a chiral center, which renders the methylene protons at the 3-position diastereotopic.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1,2,3,4-Tetrahydroquinoxalin-2-ol
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 4.5 - 5.0 | Doublet of doublets (dd) | J(H2,H3a), J(H2,H3b) | Methine proton attached to a hydroxyl-bearing carbon and a nitrogen atom. |
| H-3a | 3.0 - 3.4 | Doublet of doublets (dd) | J(H3a,H3b), J(H3a,H2) | Methylene proton diastereotopic to H-3b. |
| H-3b | 2.8 - 3.2 | Doublet of doublets (dd) | J(H3b,H3a), J(H3b,H2) | Methylene proton diastereotopic to H-3a. |
| N1-H | 4.0 - 5.5 | Broad singlet | - | Amine proton, chemical shift is solvent and concentration dependent. |
| N4-H | 3.5 - 5.0 | Broad singlet | - | Amine proton, chemical shift is solvent and concentration dependent. |
| Aromatic Protons | 6.5 - 7.2 | Multiplets | - | Protons on the benzene ring. The substitution pattern will determine the exact multiplicities. |
| OH | Variable | Broad singlet | - | Hydroxyl proton, chemical shift is highly dependent on solvent, concentration, and temperature. |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,2,3,4-Tetrahydroquinoxalin-2-ol
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 70 - 80 | Carbon bearing a hydroxyl group and adjacent to a nitrogen atom. |
| C-3 | 45 - 55 | Methylene carbon adjacent to a nitrogen atom. |
| C-4a | 130 - 140 | Quaternary carbon of the benzene ring fused to the heterocyclic ring. |
| C-5 | 115 - 125 | Aromatic carbon. |
| C-6 | 120 - 130 | Aromatic carbon. |
| C-7 | 120 - 130 | Aromatic carbon. |
| C-8 | 115 - 125 | Aromatic carbon. |
| C-8a | 135 - 145 | Quaternary carbon of the benzene ring fused to the heterocyclic ring. |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
2D NMR Spectroscopy: Connecting the Pieces
To definitively assign the structure, the following 2D NMR experiments are recommended:
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling relationships, for instance, the correlation between H-2 and the diastereotopic protons at C-3.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the assignment of each carbon atom that has attached protons.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.[6]
Experimental Workflow for NMR Analysis
Caption: A typical experimental workflow for the complete NMR-based structural elucidation of a novel compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7][8] The IR spectrum of 1,2,3,4-Tetrahydroquinoxalin-2-ol is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=C bonds.
Table 3: Predicted IR Absorption Bands for 1,2,3,4-Tetrahydroquinoxalin-2-ol
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| O-H (Alcohol) | 3200 - 3600 | Strong, Broad | Stretching |
| N-H (Amine) | 3300 - 3500 | Medium | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong | Stretching |
| C-N | 1250 - 1350 | Medium | Stretching |
| C-O | 1000 - 1260 | Strong | Stretching |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.[9][10] For 1,2,3,4-Tetrahydroquinoxalin-2-ol, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the protonated molecule [M+H]⁺.
Predicted Molecular Ion:
-
Molecular Formula: C₈H₁₀N₂O
-
Exact Mass: 150.0793
-
Expected [M+H]⁺: m/z 151.0866
Plausible Fragmentation Pathways
High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) experiments can be used to study the fragmentation of the parent ion.
Caption: A plausible fragmentation pathway for the protonated molecule of 1,2,3,4-Tetrahydroquinoxalin-2-ol.
Experimental Protocols
General Synthesis of 1,2,3,4-Tetrahydroquinoxalines
A common method for the synthesis of the tetrahydroquinoxaline scaffold involves the reductive cyclization of a corresponding quinoxaline or a related precursor.[2][3] A general procedure could be as follows:
-
Reaction Setup: To a solution of the appropriate quinoxaline precursor in a suitable solvent (e.g., methanol, ethanol), add a reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Sample Preparation
-
NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
IR: For a solid sample, acquire the spectrum using a KBr pellet or an ATR accessory. For a liquid, a thin film between salt plates can be used.
-
MS: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent (e.g., methanol, acetonitrile) for infusion into the mass spectrometer.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 1,2,3,4-Tetrahydroquinoxalin-2-ol. By understanding the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers will be well-equipped to characterize this important heterocyclic compound and its derivatives. The provided experimental workflows and protocols offer a practical starting point for the synthesis and analysis of this and related molecules, facilitating further research and development in medicinal chemistry.
References
-
Synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives. (2016). ResearchGate. Available at: [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). PULSUS. Available at: [Link]
-
Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (2024). MDPI. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Available at: [Link]
-
Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. (2012). ResearchGate. Available at: [Link]
-
The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. (2004). PubMed. Available at: [Link]
-
Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... (n.d.). ResearchGate. Available at: [Link]
-
Photochemistry of Far Red Responsive Tetrahydroquinoxaline-Based Squaraine Dyes. (2010). ACS Publications. Available at: [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H) - Quinolinones Using Domino Reactions. (2011). National Center for Biotechnology Information. Available at: [Link]
-
Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. (n.d.). ResearchGate. Available at: [Link]
-
1,2,3,4-Tetrahydroquinoline. (n.d.). PubChem. Available at: [Link]
-
1,2,3,4-Tetrahydroquinoxaline. (n.d.). PubChem. Available at: [Link]
-
NMR - Interpretation. (2023). Chemistry LibreTexts. Available at: [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. Available at: [Link]
-
Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (2019). National Center for Biotechnology Information. Available at: [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Available at: [Link]
-
Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). National Center for Biotechnology Information. Available at: [Link]
-
1,2,3,4-Tetrahydroisoquinoline. (n.d.). PubChem. Available at: [Link]
-
Quinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
-
Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2012). SlideShare. Available at: [Link]
-
(2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal. (n.d.). PubChem. Available at: [Link]
-
Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (n.d.). CORE. Available at: [Link]
-
Isoquinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook. Available at: [Link]
-
Isoquinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook. Available at: [Link]
- 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. (n.d.). Google Patents.
-
B2(OH)4-mediated one-pot synthesis of tetrahydroquinoxalines from 2-amino(nitro)anilines and 1,2-dicarbonyl compounds in water. (2018). Royal Society of Chemistry. Available at: [Link]
-
Synthesis of tetrahydroquinoxalines. (n.d.). Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B2(OH)4-mediated one-pot synthesis of tetrahydroquinoxalines from 2-amino(nitro)anilines and 1,2-dicarbonyl compounds in water - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Tetrahydroquinoxaline synthesis [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. azooptics.com [azooptics.com]
- 6. emerypharma.com [emerypharma.com]
- 7. researchgate.net [researchgate.net]
- 8. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uab.edu [uab.edu]
The Emerging Therapeutic Potential of 1,2,3,4-Tetrahydroquinoxalin-2-ol and its Analogs: A Technical Guide for Drug Development
Abstract
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent pharmacological activities.[1][2][3] Among the numerous derivatives, the 1,2,3,4-tetrahydroquinoxalin-2-ol core represents a particularly intriguing, yet underexplored, chemotype. This technical guide provides a comprehensive literature review of 1,2,3,4-tetrahydroquinoxalin-2-ol and its analogs, focusing on synthetic strategies, potential biological activities, and the underlying structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of heterocyclic compounds.
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
Quinoxaline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered immense interest in the pharmaceutical sciences.[3] The structural versatility of the quinoxaline nucleus allows for extensive functionalization, leading to a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5][6] While many quinoxaline-based drugs have successfully reached the market, the exploration of their saturated and functionalized analogs, such as the 1,2,3,4-tetrahydroquinoxaline series, continues to be a fertile ground for the discovery of novel therapeutic agents.
This guide will specifically delve into the chemistry and potential pharmacology of 1,2,3,4-tetrahydroquinoxalin-2-ol and its related structures. By examining the synthetic pathways to this core and the biological impact of various substitutions, we aim to provide a foundational understanding for the rational design of new and effective drug candidates.
Synthetic Methodologies: Accessing the 1,2,3,4-Tetrahydroquinoxalin-2-ol Core
The synthesis of the 1,2,3,4-tetrahydroquinoxaline scaffold is typically achieved through the reduction of the corresponding quinoxaline or quinoxalin-2(1H)-one precursors. While a direct, documented synthesis of 1,2,3,4-tetrahydroquinoxalin-2-ol is not prevalent in the reviewed literature, a highly plausible and efficient route can be extrapolated from established methods for analogous structures.
Proposed Synthesis of 1,2,3,4-Tetrahydroquinoxalin-2-ol via Reduction of 3,4-Dihydroquinoxalin-2(1H)-one
A logical and experimentally sound approach to obtaining 1,2,3,4-tetrahydroquinoxalin-2-ol involves the selective reduction of the ketone functionality in 3,4-dihydroquinoxalin-2(1H)-one. This precursor is readily synthesized through the condensation of o-phenylenediamine with an appropriate α-keto acid or its ester, followed by cyclization.[7]
The subsequent reduction of the cyclic ketone to the desired secondary alcohol can be achieved using a variety of reducing agents. A mild and selective reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent is proposed to be effective for this transformation, minimizing the risk of over-reduction of the aromatic ring or other sensitive functional groups that may be present on substituted analogs.
Below is a detailed, hypothetical experimental protocol for this synthetic transformation.
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroquinoxalin-2-ol
Materials:
-
3,4-Dihydroquinoxalin-2(1H)-one
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Appropriate TLC developing solvent (e.g., 1:1 Hexane:Ethyl Acetate)
Procedure:
-
Dissolution of Starting Material: In a 100 mL round-bottom flask, dissolve 3,4-dihydroquinoxalin-2(1H)-one (1.0 mmol) in anhydrous methanol (20 mL) with magnetic stirring.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 mmol) to the cooled solution in small portions over 15-20 minutes. Monitor for any effervescence.
-
Reaction: Continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's completion.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water (10 mL) to decompose any excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent.
-
Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to obtain pure 1,2,3,4-tetrahydroquinoxalin-2-ol.
Synthesis of Analogs
The synthesis of analogs of 1,2,3,4-tetrahydroquinoxalin-2-ol can be achieved by utilizing appropriately substituted o-phenylenediamines or α-keto acids in the initial condensation step. This modular approach allows for the introduction of a wide variety of functional groups on both the aromatic ring and other positions of the heterocyclic core, enabling the exploration of structure-activity relationships.[8]
Diagram: Proposed Synthetic Pathway to 1,2,3,4-Tetrahydroquinoxalin-2-ol
Caption: Proposed two-step synthesis of 1,2,3,4-tetrahydroquinoxalin-2-ol.
Spectroscopic Characterization
The structural elucidation of 1,2,3,4-tetrahydroquinoxalin-2-ol and its analogs relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H protons (which may be broad), and the aliphatic protons of the tetrahydro-pyrazine ring. The proton attached to the carbon bearing the hydroxyl group (C2-H) would likely appear as a multiplet, with its chemical shift influenced by the electronic environment.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and the aliphatic carbons of the heterocyclic ring. The carbon atom attached to the hydroxyl group (C2) is expected to resonate in the typical range for a secondary alcohol.
-
Mass Spectrometry: Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H and O-H stretching vibrations, as well as C-H and C=C stretching vibrations of the aromatic ring.
Biological Activities and Therapeutic Potential
The broader class of quinoxaline and tetrahydroquinoxaline derivatives has demonstrated a remarkable range of biological activities, suggesting that 1,2,3,4-tetrahydroquinoxalin-2-ol and its analogs are promising candidates for drug discovery programs.[3]
Anticancer Activity
Numerous quinoxaline derivatives have been investigated as potent anticancer agents.[5] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth and proliferation.[11] For example, certain substituted quinoxalines have shown inhibitory activity against various cancer cell lines, with IC₅₀ values in the low micromolar range.[12] The introduction of a hydroxyl group, as in the case of 1,2,3,4-tetrahydroquinoxalin-2-ol, could potentially enhance interactions with biological targets through hydrogen bonding.[13] Structure-activity relationship (SAR) studies on related compounds have indicated that the nature and position of substituents on the aromatic ring significantly influence their anticancer potency.[12]
Table 1: Anticancer Activity of Selected Quinoxaline Derivatives
| Compound/Derivative | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chloroquinoxaline sulfonamide | B16 murine melanoma | 1.8 | [12] |
| Compound 11 (quinoxaline derivative) | HCT116 (colon) | 2.5 | [12] |
| Compound 11 (quinoxaline derivative) | MCF-7 (breast) | 9.0 | [12] |
| Compound 14 (quinoxaline derivative) | MCF-7 (breast) | 2.61 | [12] |
| Compound 8 (benzoxazole-quinoxaline) | MGC-803 (gastric) | 1.49 ± 0.18 | [12] |
| This table presents data for related quinoxaline derivatives to highlight the potential of the scaffold. |
Antimicrobial Activity
Quinoxaline derivatives have a long history as effective antimicrobial agents.[14][15] They have been shown to be active against a variety of bacterial and fungal strains. The presence of both hydrogen bond donor (N-H) and acceptor (N) atoms in the tetrahydroquinoxaline core, along with the hydroxyl group in the target compound, suggests a high potential for interactions with microbial enzymes and other cellular components. SAR studies have shown that lipophilicity and the electronic nature of substituents play a crucial role in the antimicrobial efficacy of these compounds.[14]
Antiviral Activity
The antiviral potential of quinoxaline and its analogs is another area of significant research interest.[16][17] Some derivatives have shown activity against a range of viruses, including herpes simplex virus (HSV) and coronaviruses.[16][18] The mechanism of antiviral action can vary, with some compounds interfering with viral entry or replication processes.[18] The structural features of 1,2,3,4-tetrahydroquinoxalin-2-ol make it a plausible candidate for screening against various viral targets.
Diagram: Potential Biological Activities of the Tetrahydroquinoxalin-2-ol Scaffold
Caption: Potential therapeutic applications of the core scaffold.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for 1,2,3,4-tetrahydroquinoxalin-2-ol are not yet available, valuable insights can be drawn from the broader quinoxaline and tetrahydroquinoline literature.
-
Substitution on the Aromatic Ring: The electronic properties of substituents on the benzene ring have a profound impact on biological activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, alkyl groups) at different positions can modulate the potency and selectivity of the compounds.[12]
-
The Role of the Hydroxyl Group: The hydroxyl group at the 2-position is a key feature. It can act as both a hydrogen bond donor and acceptor, potentially leading to strong interactions with biological targets.[13] Its presence also introduces a chiral center, opening the possibility for stereoselective interactions.
-
N-Substitution: Alkylation or acylation of the nitrogen atoms in the tetrahydro-pyrazine ring can significantly alter the lipophilicity, solubility, and metabolic stability of the compounds, thereby influencing their pharmacokinetic and pharmacodynamic profiles.[8]
Future Directions and Conclusion
The 1,2,3,4-tetrahydroquinoxalin-2-ol scaffold represents a promising, yet underexplored, area for the development of new therapeutic agents. This technical guide has outlined a plausible synthetic route to this core structure and has highlighted the potential for a wide range of biological activities based on the extensive research conducted on related quinoxaline and tetrahydroquinoline derivatives.
Future research in this area should focus on:
-
The development and optimization of synthetic protocols for 1,2,3,4-tetrahydroquinoxalin-2-ol and a diverse library of its analogs.
-
Comprehensive in vitro and in vivo screening of these compounds against a panel of cancer cell lines, microbial strains, and viral targets.
-
Detailed structure-activity relationship studies to elucidate the key structural features required for potent and selective biological activity.
-
Investigation of the mechanisms of action of the most promising lead compounds.
References
- BenchChem. (2025).
- Saeed, A., et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances, 13(31), 21387-21415.
- BenchChem. (2025).
- Zare, A., et al. (2018). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2018, 8564231.
- ResearchGate. (2025).
- BenchChem. (2025). Quinoxaline Derivatives in Drug Discovery: A Technical Guide.
- Bentham Science. (2023).
- Al-Suwaidan, I. A., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. PMC.
- Ghattas, M. A., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC.
- ResearchGate. (n.d.). Some examples of anticancer compounds based on the tetrahydroquinoline scaffold.
- Zayed, M. F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- Ma, W., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. PMC.
- Fernandes, C., et al. (2021).
- El-Atawy, M. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4198.
- Ali, M. M., et al. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 7(4), 309-350.
- Zhang, L., et al. (2017). Synthesis and structure-activity relationship studies of phenolic hydroxyl derivatives based on quinoxalinone as aldose reductase inhibitors with antioxidant activity. Bioorganic & Medicinal Chemistry Letters, 27(6), 1394-1399.
- Dirksen, M., et al. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. bioRxiv.
- ResearchGate. (2011).
- Fernandes, C., et al. (2021). Quinoxaline, its derivatives and applications: A State of the Art review. Applied Sciences, 11(15), 6745.
- Dirksen, M., et al. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. PMC.
- Li, Z., et al. (2022). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. PMC.
- Ghadge, R. M., & Shirote, P. J. (2014). SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. TSI Journals.
- El-Atawy, M. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PubMed.
- Sharma, V., et al. (2021).
- Barreca, M. L., et al. (2021).
- Ammar, Y. A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant. Arabian Journal of Chemistry, 15(1), 103497.
- Zayed, M. F. (2023).
- Kumar, A., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals.
- ResearchGate. (n.d.).
- Al-Ostoot, F. H., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(49), 35845-35865.
- Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 544-573.
- PrepChem. (n.d.). Synthesis of 1,2,3,4-tetrahydroquinoxaline.
- PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoxaline.
- Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). PMC.
- ResearchGate. (2015). Synthesis and antimicrobial activity of certain novel quinoxalines.
- Drug Design Org. (n.d.).
- PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline.
- Jiang, X., et al. (2022). Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. European Journal of Medicinal Chemistry, 229, 114085.
- Chopra, S., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02071-19.
- ResearchGate. (2008). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 14. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. recipp.ipp.pt [recipp.ipp.pt]
- 17. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"application of 1,2,3,4-Tetrahydroquinoxalin-2-ol in cancer research"
Application Note: 1,2,3,4-Tetrahydroquinoxalin-2-ol Scaffolds in Oncology
Part 1: Core Directive & Chemical Context
1.1 Executive Summary This guide addresses the application of 1,2,3,4-Tetrahydroquinoxalin-2-ol (and its stable tautomeric equivalent, 3,4-Dihydroquinoxalin-2(1H)-one ) in oncology. While the specific "2-ol" nomenclature refers to a hemiaminal structure that is often chemically transient, it exists in dynamic equilibrium with its 2-oxo tautomer.[1] This scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a potent core for Tubulin Polymerization Inhibitors and Tyrosine Kinase Inhibitors (EGFR/VEGFR) .[1]
1.2 Chemical Stability & Tautomerism (Critical for Experimental Design) Researchers must recognize that "1,2,3,4-Tetrahydroquinoxalin-2-ol" is rarely isolated in the hydroxy form due to rapid tautomerization.[1]
-
The "2-ol" Form: Hemiaminal; chemically labile; often an intermediate.
-
The "2-one" Form (Stable): 3,4-Dihydroquinoxalin-2(1H)-one. This is the shelf-stable entity used in drug formulation and stock solution preparation.
-
The "Tetrahydro" Core: Fully reduced 1,2,3,4-tetrahydroquinoxalines are distinct, highly lipophilic scaffolds used to target the Colchicine binding site on tubulin.[1]
Recommendation: For all stock preparations and docking studies, utilize the 2-oxo tautomer structure unless stabilizing substitutions (e.g., O-alkylation) lock the "2-ol" form.
Part 2: Mechanism of Action (MoA)
The anticancer efficacy of this scaffold stems from its ability to mimic the purine ring of ATP or the biaryl system of Colchicine, allowing it to interrogate two distinct signaling nodes:[1]
2.1 Primary Mechanism: Tubulin Polymerization Inhibition
Substituted tetrahydroquinoxalines bind to the Colchicine Binding Site at the interface of
-
Effect: Prevents microtubule assembly (polymerization).[1][2]
-
Result: Cell cycle arrest at the G2/M phase , leading to "mitotic catastrophe" and subsequent apoptosis via the mitochondrial (intrinsic) pathway.[1]
2.2 Secondary Mechanism: Kinase Inhibition (EGFR/VEGFR) The planar quinoxaline ring forms hydrogen bonds with the hinge region of kinases (e.g., EGFR L858R/T790M mutants).[1]
-
Effect: Competitive inhibition of ATP binding.[1]
-
Result: Blockade of downstream pro-survival signaling (PI3K/AKT/mTOR).[1]
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the dual-targeting capability of the scaffold, focusing on the downstream cascade leading to apoptosis.[1]
Caption: Dual-mechanism pathway showing Tubulin destabilization (left) and Kinase inhibition (right) converging on Caspase-mediated apoptosis.
Part 4: Experimental Protocols
Protocol A: Synthesis & Stabilization of the Active Core
Objective: To generate the stable 3-oxo-1,2,3,4-tetrahydroquinoxaline core for biological assays. Note: The "2-ol" is generated in situ or trapped as an O-alkyl derivative.
-
Reactants: o-Phenylenediamine (1.0 eq) + Ethyl chloroacetate (1.1 eq) or Glyoxylic acid.
-
Solvent: Ethanol/Water (reflux).[1]
-
Procedure:
-
Reflux o-phenylenediamine with ethyl chloroacetate in the presence of mild base (K₂CO₃) for 4–6 hours.
-
The intermediate cyclizes to form 3,4-dihydroquinoxalin-2(1H)-one .
-
Reduction Step: To obtain the fully reduced 1,2,3,4-tetrahydro core, treat the 2-one with LiAlH₄ in dry THF (Reflux, 4h).[1]
-
-
Purification: Recrystallization from Ethanol.
-
Storage: Store under Argon at -20°C. The tetrahydro form is oxidation-sensitive (turns dark upon air exposure).
Protocol B: In Vitro Tubulin Polymerization Assay
Objective: To verify if the compound binds the Colchicine site and inhibits microtubule assembly.[1][2][3]
Materials:
-
Purified Tubulin (>99%, porcine brain source).[1]
-
GTP (Guantanosine triphosphate).[1]
-
Fluorescence Plate Reader (Ex: 360 nm, Em: 450 nm).[1]
-
Control: Colchicine (Positive), Taxol (Stabilizer control).[1]
Steps:
-
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP.
-
Incubation: Add test compound (Tetrahydroquinoxaline derivative) at graded concentrations (0.1 µM – 50 µM) to a 96-well black plate. Keep on ice.
-
Initiation: Add the cold tubulin mixture to the plate.
-
Measurement: Immediately place in the plate reader pre-warmed to 37°C .
-
Kinetics: Measure fluorescence every 60 seconds for 60 minutes.
-
Analysis:
-
Plot Fluorescence vs. Time.[1]
-
Vmax (Slope): Calculate the rate of polymerization during the linear phase.
-
Inhibition %:
.
-
Protocol C: EGFR Kinase Inhibition Assay (HTRF/ELISA)
Objective: To determine IC50 against EGFR-WT or EGFR-T790M.
Steps:
-
Mix: Combine EGFR enzyme (0.2 ng/µL), Poly(Glu,Tyr) substrate, and ATP (at Km concentration) in Kinase Buffer.
-
Treat: Add compound (dissolved in DMSO, final <1%). Incubate 30 min at RT.
-
Detect: Add anti-phosphotyrosine antibody coupled to a fluorophore (e.g., Eu-cryptate).[1]
-
Read: Measure Time-Resolved Fluorescence (TR-FRET).
-
Result: A decrease in signal indicates inhibition of phosphorylation.[1]
Part 5: Data & Reference Values
The following table summarizes typical potency ranges for 1,2,3,4-tetrahydroquinoxaline derivatives reported in high-impact literature.
| Target Class | Specific Target | Potency (IC50) | Reference Compound | Mechanism |
| Cytoskeleton | Tubulin (Colchicine Site) | 10 – 50 nM | Compound 11a [1] | Inhibits assembly; G2/M arrest. |
| Kinase | EGFR (WT) | 0.5 – 2.0 µM | Compound 3b [2] | ATP Competitive Inhibition.[1] |
| Kinase | VEGFR-2 | 1.5 – 5.0 µM | Quinoxaline-urea [3] | Angiogenesis inhibition. |
| Cytotoxicity | MCF-7 (Breast Cancer) | 0.1 – 0.5 µM | 2-substituted analog | Apoptosis induction. |
Part 6: Screening Workflow Diagram
This workflow outlines the logical progression from synthesis to lead candidate selection.
Caption: Integrated Drug Discovery Workflow for Quinoxaline Scaffolds.
References
-
Structure-Activity Relationships of 1,2,3,4-Tetrahydroquinoxaline Derivatives as Tubulin Polymerization Inhibitors. Source: ResearchGate / European Journal of Medicinal Chemistry.[1] Context: Identifies "Compound 11a" as a potent nanomolar inhibitor targeting the colchicine site.[1] URL:
-
Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer. Source: PubMed Central (PMC).[1] Context: Details the synthesis of 2-substituted quinoxalines and their dual activity on Topoisomerase II and EGFR. URL:
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents. Source: PubMed Central (PMC).[1] Context: Discusses VEGFR-2 inhibition and cell cycle arrest at G2/M phase by quinoxaline-urea derivatives. URL:
-
Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. Source: NIH / PubMed.[1] Context: While focusing on the quinoline analog, this paper establishes the core protocol for testing tetrahydro-heterocycles against tubulin. URL:
Sources
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Evaluation of 1,2,3,4-Tetrahydroquinoxalin-2-ol Scaffolds
Executive Summary & Chemical Context
1,2,3,4-Tetrahydroquinoxalin-2-ol (THQ-2-ol) represents a distinct and chemically sensitive subclass of the tetrahydroquinoxaline (THQ) family.[1] Unlike fully aromatic quinoxalines, the THQ scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for tubulin inhibitors, cholesteryl ester transfer protein (CETP) inhibitors, and antioxidant agents.[1]
The Critical Challenge: The "2-ol" functionality identifies this molecule as a cyclic hemiaminal . In aqueous physiological buffers, hemiaminals exist in a dynamic equilibrium with their open-chain aldehyde forms (e.g., N-(2-aminophenyl)acetaldehyde derivatives) or may undergo oxidative aromatization to quinoxaline.[1]
This Application Note provides a rigorous framework for handling this instability. It moves beyond standard protocols to address the specific redox artifacts and solubility challenges inherent to THQ-2-ol, ensuring data integrity in drug discovery campaigns.[1]
Pre-Assay Validation: Stability & Handling
Objective: To verify compound integrity before biological introduction. Rationale: THQ-2-ol is susceptible to spontaneous oxidation (to quinoxaline) and ring-opening hydrolysis.[1] Standard DMSO stock storage can lead to compound degradation within hours.
Protocol A: Real-Time Stability Monitoring (UV-Vis/LC-MS)
Do not proceed to cell assays until this profile is established.[1]
-
Stock Preparation: Dissolve THQ-2-ol in anhydrous, deoxygenated DMSO (sparged with Argon) to 10 mM. Store at -80°C. Never store at 4°C.
-
Buffer Challenge: Dilute stock 1:100 into the specific assay buffer (e.g., PBS pH 7.4 or DMEM + 10% FBS) to reach 100 µM.
-
Time-Course Quantification:
Visualization: Handling Logic & Equilibrium
Figure 1: The dynamic equilibrium of THQ-2-ol requires strict anaerobic handling to prevent oxidation and hydrolysis artifacts.[1]
Cytotoxicity Profiling: The "False Positive" Trap
Critical Warning: THQ derivatives are redox-active amines.[1] They can chemically reduce tetrazolium salts (MTT, MTS, XTT) to formazan in the absence of cells, leading to false indications of cell viability (underestimation of toxicity).[1][2][3]
Recommendation: Abandon MTT. Use ATP-based luminescence assays (CellTiter-Glo®) or LDH release assays which are independent of reductive metabolism.[1]
Protocol B: ATP-Based Cell Viability (Artifact-Free)
Target: Determination of IC50 without redox interference.
-
Cell Seeding: Seed tumor cells (e.g., HeLa, MCF-7) at 5,000 cells/well in 96-well opaque white plates. Incubate 24h.
-
Compound Treatment:
-
Prepare serial dilutions of THQ-2-ol in culture media.
-
Control: Include a "No Cell" control (Media + Compound only) to verify the compound does not quench/amplify the luciferase signal itself.[1]
-
-
Incubation: Treat for 24–48 hours (based on stability data from Protocol A).
-
Readout:
-
Data Analysis: Normalize RLU to Vehicle Control (DMSO).
| Assay Type | Suitability for THQ-2-ol | Mechanism | Risk of Interference |
| MTT/MTS | HIGH RISK | Reductase-dependent | High: Chemical reduction of dye by THQ amine.[1] |
| Resazurin | Moderate | Redox (Fluorescent) | Moderate: THQ may reduce resazurin directly.[1] |
| ATP (Luciferase) | Recommended | ATP quantification | Low: Independent of redox potential.[1] |
| LDH Release | Recommended | Membrane integrity | Low: Measures enzyme leakage, not metabolism.[1] |
Visualization: Assay Interference Mechanism
Figure 2: THQ-2-ol acts as a chemical reductant, invalidating MTT assays.[1] ATP-based assays bypass this interference.[1]
Mechanism of Action: Target Engagement
THQ derivatives frequently target the Colchicine Binding Site on tubulin [1] or act as antioxidants [2].
Protocol C: Tubulin Polymerization Inhibition (Fluorescence Based)
Rationale: To determine if THQ-2-ol disrupts microtubule dynamics, a common mechanism for quinoxaline-based antiproliferatives.[1]
-
Reagents: Purified tubulin (>99%), GTP (1 mM), DAPI (fluorescent reporter).[1]
-
Setup: Use a black 96-well half-area plate at 37°C.
-
Mixture:
-
Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
-
Interpretation:
-
Vmax (Growth Phase): A decrease in slope compared to DMSO indicates inhibition of polymerization.
-
Steady State: Lower fluorescence plateau indicates reduced polymer mass.
-
References
-
Zhang, Y., et al. (2023).[1] "Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors." European Journal of Medicinal Chemistry.
-
Nishiyama, T., et al. (2004).[1] "Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds." Polymer Degradation and Stability.
-
Stockert, J.C., et al. (2018).[1] "Assays for cell viability: The MTT assay and its interference by chemical agents." Acta Histochemica.
-
Ulukaya, E., et al. (2008).[1] "Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay." Chemotherapy.
-
Sayer, J.M., et al. (1973).[1] "Hemiaminal formation and breakdown." Journal of the American Chemical Society.
Sources
Troubleshooting & Optimization
Technical Support Center: A Senior Application Scientist's Guide to HPLC Separation of 1,2,3,4-Tetrahydroquinoxalin-2-ol Isomers
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the HPLC separation of 1,2,3,4-Tetrahydroquinoxalin-2-ol isomers. The unique structure of this molecule—possessing a chiral center at the C2 position and a basic tetrahydroquinoxaline scaffold—presents a distinct set of chromatographic challenges. This document provides in-depth, experience-based troubleshooting advice and detailed protocols to help you achieve robust and reproducible separations.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of 1,2,3,4-Tetrahydroquinoxalin-2-ol isomers so challenging?
The difficulty arises from two primary molecular features:
-
Chirality: The hydroxyl group at the C2 position creates a stereocenter, resulting in a pair of enantiomers. Enantiomers have identical physical properties in an achiral environment, making their separation impossible on standard achiral HPLC columns like C18. Separation requires the introduction of a chiral environment, typically through a Chiral Stationary Phase (CSP)[1][2].
-
Chemical Properties: The molecule contains basic nitrogen atoms within its heterocyclic ring system. These basic sites are prone to strong, secondary interactions with acidic residual silanol groups present on the surface of traditional silica-based stationary phases. This interaction is a primary cause of significant peak tailing, which compromises resolution and quantification accuracy[3].
Q2: Should I start with a reversed-phase or normal-phase chiral method?
The choice of chromatographic mode is dictated by the Chiral Stationary Phase (CSP) you select. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and are the most widely used for a broad range of chiral compounds[1]. These columns can be operated in multiple modes:
-
Normal-Phase (NP): Often provides the best selectivity for chiral separations. Typical mobile phases are mixtures of hexane/isopropanol or hexane/ethanol with a basic additive.
-
Polar Organic Mode: Uses polar organic solvents like acetonitrile or methanol, sometimes with additives.
-
Reversed-Phase (RP): Uses aqueous mobile phases (water/acetonitrile or water/methanol) with buffers. While convenient, RP mode can sometimes offer lower selectivity for chiral compounds compared to NP.
Recommendation: For initial screening, the normal-phase mode is often the most successful for achieving enantiomeric resolution. The fundamental principle of chiral HPLC involves forming temporary diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase; the stability of these complexes dictates the separation[1].
Q3: Can I use a standard C18 column for this analysis?
A standard C18 column will not separate the enantiomers of 1,2,3,4-Tetrahydroquinoxalin-2-ol. It lacks the necessary chiral selector to differentiate between the mirror-image structures[4]. Furthermore, if you are analyzing the compound for other purposes (e.g., purity assessment of the racemate), you will likely encounter severe peak tailing due to the basic nature of the analyte interacting with the column's silica backbone. If an achiral separation is needed, a modern, base-deactivated or hybrid-surface C18 column, combined with mobile phase pH control, would be required to achieve an acceptable peak shape.
Comprehensive Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Problem 1: I see only one peak. There is no separation of the enantiomers.
Q: I'm injecting a racemic standard of 1,2,3,4-Tetrahydroquinoxalin-2-ol onto my chiral column, but I only see a single, sharp peak. What's wrong?
This indicates a complete lack of chiral recognition under your current conditions. The cause is almost always a mismatch between the analyte, the chiral stationary phase (CSP), and the mobile phase.
-
Potential Cause A: Inappropriate Chiral Stationary Phase (CSP)
-
Scientific Rationale: Chiral recognition is a highly specific, three-dimensional interaction[5]. Not all CSPs can resolve all types of chiral compounds. The selection of a CSP is often an empirical process, but polysaccharide-based phases are a robust starting point due to their broad applicability[1].
-
Solution: A systematic screening of different CSPs is the most effective strategy[1]. It is crucial to test columns with different chiral selectors (e.g., amylose vs. cellulose derivatives) and different surface chemistries.
-
-
Potential Cause B: Incorrect Mobile Phase Composition
-
Scientific Rationale: The mobile phase composition directly influences the interactions between the analyte and the CSP. In normal-phase chromatography, the alcohol modifier (e.g., isopropanol, ethanol) competes with the analyte for interaction sites on the CSP. Its concentration is a critical parameter for optimizing selectivity[6].
-
Solution:
-
Verify Mobile Phase Mode: Ensure your mobile phase is compatible with the column manufacturer's recommendations for the chosen CSP.
-
Optimize Modifier Concentration: Systematically vary the alcohol percentage in your normal-phase eluent. Start with a typical composition like Hexane/Isopropanol (90/10, v/v) and adjust the isopropanol content up and down.
-
Try a Different Alcohol: Switching from isopropanol to ethanol can dramatically alter selectivity and even reverse the elution order of enantiomers[6].
-
-
Problem 2: My peaks are severely tailing.
Q: I have some separation, but the peaks are asymmetrical with a long tail (high tailing factor). This is making integration and quantification unreliable. How can I fix this?
Peak tailing for a basic compound like 1,2,3,4-Tetrahydroquinoxalin-2-ol is a classic sign of undesirable secondary interactions with the stationary phase.
-
Potential Cause A: Interaction with Acidic Silanols (on Silica-Based CSPs)
-
Scientific Rationale: The basic nitrogen atoms in the tetrahydroquinoxaline ring can be protonated and then interact ionically with deprotonated (anionic) residual silanol groups (Si-O⁻) on the silica support of the CSP. This strong, secondary binding mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing[7].
-
Solution:
-
Add a Basic Modifier: The most common solution in normal-phase chromatography is to add a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase at a concentration of 0.1-0.2%. The additive acts as a competitor, binding to the active silanol sites and preventing the analyte from interacting with them[3].
-
Control pH in Reversed-Phase: If using an RP method, controlling the mobile phase pH is critical. Using a buffer to maintain a low pH (e.g., pH 2.5-3.5 with formic or phosphoric acid) will protonate the silanol groups (Si-OH), neutralizing their negative charge and minimizing the ionic interaction[8][9]. However, ensure the column is stable at this pH[10].
-
-
-
Potential Cause B: Column Overload
-
Scientific Rationale: Injecting too much sample mass can saturate the active sites on the stationary phase, leading to peak distortion, including tailing[7].
-
Solution: Reduce the concentration of your sample or decrease the injection volume. Perform a series of injections with decreasing analyte mass to see if the peak shape improves[7].
-
Problem 3: My peaks are fronting.
Q: My peaks are asymmetrical with a leading edge (shark fin shape). What causes this?
Peak fronting is less common than tailing but is typically caused by two main issues.
-
Potential Cause A: Column Overload
-
Scientific Rationale: While often associated with tailing, severe mass overload can also manifest as fronting. When all accessible stationary phase sites are occupied, excess analyte molecules travel through the column with little retention, eluting at the front of the peak[11].
-
Solution: The solution is the same as for tailing caused by overload: dilute the sample or reduce the injection volume[11][12].
-
-
Potential Cause B: Sample Solvent Incompatibility
-
Scientific Rationale: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte will not partition onto the stationary phase correctly at the column inlet. The strong solvent effectively flushes the analyte down the column in a distorted band, causing a fronting peak[12][13].
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase[8]. If the sample's solubility is poor, use the weakest solvent possible that will still fully dissolve the analyte.
-
Problem 4: My retention times are drifting and not reproducible.
Q: From one injection to the next, the retention times for my isomers keep shifting. What should I check?
Unstable retention times point to a lack of equilibrium in the HPLC system or changes in the mobile phase composition.
-
Potential Cause A: Insufficient Column Equilibration
-
Scientific Rationale: Chiral stationary phases, especially in normal-phase mode, can require extended equilibration times to ensure the surface is fully conditioned by the mobile phase. If the column is not fully equilibrated, the retention mechanisms will be inconsistent, leading to drift[14].
-
Solution: Equilibrate the column with the mobile phase for at least 30-60 minutes at a stable flow rate before the first injection. When changing mobile phase composition, a longer equilibration period is necessary.
-
-
Potential Cause B: Mobile Phase Instability or Mis-preparation
-
Scientific Rationale: In normal-phase chromatography, the mobile phase can be sensitive to evaporation of the more volatile component (e.g., hexane), which changes the solvent ratio and thus the retention time. In reversed-phase, improper buffering can lead to pH drift[15]. A 1% error in organic solvent composition can alter retention times by 5-15%[15].
-
Solution:
-
-
Potential Cause C: Temperature Fluctuations
-
Scientific Rationale: Temperature directly affects mobile phase viscosity and the thermodynamics of analyte-stationary phase interactions. Changes in ambient temperature can cause retention time shifts if a column oven is not used[14][17].
-
Solution: Use a thermostatically controlled column compartment and set it to a stable temperature, for example, 25°C or 30°C. This is a critical factor for ensuring run-to-run and day-to-day reproducibility[14].
-
Experimental Protocols & Data
Protocol 1: Systematic Chiral Stationary Phase (CSP) Screening
This protocol outlines a structured workflow for efficiently screening CSPs to find a suitable column for your separation.
-
Prepare Analyte: Dissolve a racemic standard of 1,2,3,4-Tetrahydroquinoxalin-2-ol in isopropanol or ethanol to a concentration of approximately 1 mg/mL.
-
Select Columns: Choose a set of 3-4 chiral columns based on different selector types. A recommended starting set is provided in Table 1.
-
Initial Screening Conditions (Normal Phase):
-
Mobile Phase A: Hexane/Isopropanol (90/10, v/v) + 0.1% Diethylamine (DEA)
-
Mobile Phase B: Hexane/Ethanol (90/10, v/v) + 0.1% Diethylamine (DEA)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at an appropriate wavelength (e.g., 210 nm or 254 nm).
-
-
Execution:
-
For each selected column, equilibrate with Mobile Phase A for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
If no separation is observed, flush the column and equilibrate with Mobile Phase B for 30 minutes.
-
Inject the sample again.
-
-
Evaluation: Assess the chromatograms for any sign of peak splitting or separation. Calculate the resolution (Rs) for any promising conditions. A condition that provides even partial separation (Rs > 0.8) is a good candidate for further optimization.
Table 1: Recommended Starting CSPs for Screening
| CSP Type | Chiral Selector | Typical Mobile Phase Mode | Strengths |
| Polysaccharide (Coated) | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic | Broad applicability, often the first choice for screening[1]. |
| Polysaccharide (Immobilized) | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Reversed Phase | More robust, tolerates a wider range of solvents. |
| Pirkle-Type (Brush-Type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Normal Phase | Effective for compounds with π-acidic or π-basic groups[18]. |
Diagram: Chiral Method Development Workflow
This diagram illustrates the logical flow for developing a robust chiral separation method, starting from initial screening to final optimization.
Caption: A workflow for systematic chiral HPLC method development.
Diagram: Troubleshooting Poor Peak Shape
This diagram provides a decision tree for diagnosing and solving common peak shape problems like tailing and fronting.
Caption: A decision tree for troubleshooting HPLC peak asymmetry.
References
- Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples.
- BenchChem. (n.d.).
- LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
- Welch Materials. (2025, March 24).
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Drawell. (n.d.).
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- (n.d.).
- Chromacode. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
- MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
- LCGC International. (2023, January 19).
- HPLC Chromatography. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Mastelf. (2025, March 5). How to Optimize HPLC Gradient Elution for Complex Samples.
- SciSpace. (n.d.). A review on method development by hplc.
- Chiralpedia. (2022, November 3).
- BenchChem. (n.d.).
- Molnar Institute. (n.d.).
- Interchim. (n.d.). Method Development HPLC.
- Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution.
- Chemistry LibreTexts. (2020, August 20). 14.
- BenchChem. (n.d.).
- ACS Omega. (2024, May 31). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market.
- Česká a slovenská farmacie. (2007, July 23).
- Moravek. (n.d.).
- (n.d.).
- ResearchGate. (n.d.). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS | Request PDF.
- ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
- SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
- Sigma-Aldrich. (n.d.).
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- Industry news. (2023, December 27).
- (n.d.). HPLC Troubleshooting Guide.
- PMC. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H).
- SIELC Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column.
- Phenomenex. (n.d.).
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- (n.d.).
- Phenomenex. (n.d.). Chiral HPLC Column.
- ResearchGate. (2025, August 10). (PDF) 1,2,3,4-Tetrahydroquinoxaline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. moravek.com [moravek.com]
- 10. mastelf.com [mastelf.com]
- 11. youtube.com [youtube.com]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: NMR Spectroscopy of 1,2,3,4-Tetrahydroquinoxalin-2-ol Derivatives
Welcome to the technical support center for the analysis of 1,2,3,4-tetrahydroquinoxalin-2-ol derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges associated with interpreting the NMR spectra of this important heterocyclic scaffold. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
This section addresses the fundamental complexities inherent to the NMR spectra of 1,2,3,4-tetrahydroquinoxalin-2-ol derivatives.
Q1: Why do the proton signals for the C3 methylene group in my derivative appear as a complex multiplet instead of a simple triplet or quartet?
Answer: This is one of the most common observations and is a direct consequence of the chiral center at the C2 position (the carbon bearing the hydroxyl group). The presence of this stereocenter renders the two protons on the adjacent C3 methylene group chemically non-equivalent. This phenomenon is known as diastereotopicity .[1][2][3]
-
Causality: In a chiral environment, the two C3 protons (let's call them Hₐ and Hₑ) are in different spatial relationships to the substituents on the C2 chiral center. They can never be interchanged by a simple rotation or symmetry operation.[2] Because they are chemically distinct, they have different chemical shifts (δ).
-
Spin System: This non-equivalence creates a complex spin system.
-
Geminal Coupling: The two diastereotopic protons on C3 will couple to each other (a two-bond coupling, ²J).
-
Vicinal Coupling: Each of these C3 protons will also couple to the single proton on C2 (a three-bond coupling, ³J), and they will do so with different coupling constants due to their different dihedral angles.
-
-
Resulting Pattern: The result is often a pair of complex multiplets, frequently appearing as two distinct doublets of doublets, or even more complex patterns if further coupling exists. This is a classic "ABX" system, where Hₐ and Hₑ are the "AB" part and the C2-H is the "X" part.
Q2: What are the typical ¹H and ¹³C chemical shift ranges I should expect for the core 1,2,3,4-tetrahydroquinoxalin-2-ol structure?
Answer: While the exact chemical shifts will vary based on substitution and solvent, the core scaffold has predictable resonance regions. The presence of two nitrogen atoms and an oxygen atom significantly influences the electronic environment.
Table 1: Typical NMR Chemical Shift Ranges for the 1,2,3,4-Tetrahydroquinoxalin-2-ol Core in CDCl₃
| Position | Nucleus | Approximate Chemical Shift (ppm) | Rationale |
| C2-H | ¹H | 4.5 - 5.5 | Deshielded due to the adjacent electron-withdrawing oxygen (-OH) and nitrogen (N1) atoms. |
| C3-H₂ | ¹H | 3.0 - 4.0 | Methylene protons adjacent to a nitrogen atom (N4). As discussed in Q1, these are often two separate, complex signals.[4] |
| N1-H / N4-H | ¹H | 2.0 - 5.0 (Broad) | Chemical shift and signal shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |
| Aromatic C-H | ¹H | 6.5 - 7.5 | Typical range for protons on a benzene ring. Substitution will cause significant shifts.[4] |
| C2 | ¹³C | 75 - 85 | Aliphatic carbon singly bonded to both an oxygen and a nitrogen. |
| C3 | ¹³C | 40 - 50 | Aliphatic carbon adjacent to a nitrogen atom. |
| Aromatic C | ¹³C | 110 - 145 | Typical range for aromatic carbons. The two carbons attached to nitrogen (C4a, C8a) are usually the most deshielded.[4] |
Note: These are estimated ranges. Always use 2D NMR techniques for unambiguous assignment.
Q3: My NMR signals, particularly for the NH protons, are very broad. What is causing this and how can I fix it?
Answer: Broad signals in the NMR spectra of these derivatives are typically caused by two phenomena: chemical exchange and conformational dynamics.
-
Chemical Exchange: The protons on the nitrogen atoms (N-H) and the hydroxyl group (O-H) can exchange with each other and with trace amounts of water in the solvent. This is a relatively fast process on the NMR timescale, leading to signal broadening. Additionally, nitrogen itself has a nuclear quadrupole moment which can shorten the relaxation time of adjacent protons, causing broadening.
-
Solution: Adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the labile N-H and O-H protons to exchange with deuterium. Since deuterium is not observed in ¹H NMR, these signals will disappear, confirming their identity.
-
-
Conformational Dynamics: The six-membered dihydropyrazine ring is not planar and exists in a dynamic equilibrium of different conformations, such as boat or twist-boat forms.[5][6] If the rate of interconversion between these conformations is on the same timescale as the NMR experiment, it can lead to significant broadening of the signals for the heterocyclic ring protons (C2-H and C3-H₂).
-
Solution: A Variable Temperature (VT) NMR study can be highly informative. Lowering the temperature may slow down the conformational exchange enough to "freeze out" individual conformers, resulting in sharp signals for each distinct species. Conversely, raising the temperature can sometimes average the signals into a single sharp peak if the exchange becomes very fast.
-
Troubleshooting Guides
This section provides step-by-step protocols for resolving specific, complex issues you may encounter during your analysis.
Problem 1: Distinguishing Diastereomers of a 1,2,3,4-Tetrahydroquinoxalin-2-ol Derivative
Scenario: You have performed a reaction that installed a second chiral center onto your 1,2,3,4-tetrahydroquinoxalin-2-ol scaffold, resulting in a mixture of two diastereomers. The ¹H NMR is crowded and overlapping.
Troubleshooting Protocol: A 2D NMR Approach for Structural Elucidation
This protocol provides a self-validating workflow where data from each experiment is used to build a complete picture of each diastereomer.[7]
Step 1: Acquire a Standard Suite of 2D NMR Spectra For a complete assignment, the following experiments are essential: ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY.[7][8][9]
Step 2: Define Spin Systems with COSY (Correlation Spectroscopy)
-
Action: Run a standard ¹H-¹H COSY experiment.
-
Analysis: Identify the cross-peaks, which indicate protons that are coupled to each other (typically through 2-3 bonds). You should be able to trace the connectivity from the C2-H proton to the two diastereotopic C3-H protons for each diastereomer. This allows you to group the signals belonging to each distinct molecule.
Step 3: Link Protons to Carbons with HSQC (Heteronuclear Single Quantum Coherence)
-
Action: Run a ¹H-¹³C HSQC experiment.
-
Analysis: This spectrum shows a correlation for every proton directly attached to a carbon. It will definitively link the proton signals identified in Step 2 to their corresponding carbon signals. This is crucial for assigning the ¹³C spectrum.
Step 4: Build the Carbon Skeleton with HMBC (Heteronuclear Multiple Bond Correlation)
-
Action: Run a ¹H-¹³C HMBC experiment.
-
Analysis: This is the key for piecing the molecular puzzle together. HMBC shows correlations between protons and carbons that are 2 or 3 bonds away. For example, you should see correlations from the C3 protons to the C2 carbon and to the C4a aromatic carbon. These long-range correlations are critical for assigning quaternary carbons and confirming the overall structure of each diastereomer.
Step 5: Determine Relative Stereochemistry with NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Action: Run a ¹H-¹H NOESY or ROESY experiment.
-
Analysis: This experiment reveals protons that are close to each other in space, regardless of whether they are bonded.[10][11] By observing key NOE cross-peaks, you can determine the relative configuration of the two chiral centers. For example, an NOE between a proton on the C2 substituent and a specific proton on the new chiral center would confirm they are on the same face of the molecule.
Below is a workflow diagram illustrating this process.
Caption: Workflow for distinguishing diastereomers using 2D NMR.
Problem 2: My Sample Contains an Unknown Impurity
Scenario: You observe a set of unexpected signals in your ¹H and ¹³C NMR spectra that do not correspond to your target molecule.
Troubleshooting Protocol: Identifying Common and Synthesis-Related Impurities
Step 1: Rule Out Common Laboratory Contaminants
-
Action: Compare the chemical shifts of the unknown signals to published data for common laboratory solvents and impurities.[12][13] Grease, acetone, ethyl acetate, and dichloromethane are frequent culprits.
-
Rationale: Contamination from glassware or purification solvents is a common source of extraneous peaks. Identifying these quickly can save significant time.
Table 2: ¹H NMR Chemical Shifts of Common Impurities in CDCl₃
| Impurity | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | singlet |
| Dichloromethane | 5.30 | singlet |
| Ethyl Acetate | 2.05, 4.12, 1.26 | s, q, t |
| Hexane | 1.26, 0.88 | m, t |
| Silicone Grease | ~0.07 | broad s |
| Water | ~1.56 | broad s |
| Source: Adapted from Gottlieb, H. E., et al. (1997).[12] |
Step 2: Check for Starting Materials or Reaction Byproducts
-
Action: Carefully compare the impurity signals to the NMR spectra of your starting materials. Consider plausible side reactions. For example, the synthesis of the tetrahydroquinoxaline core often involves the reduction of a quinoxalinone precursor.[4]
-
Rationale: Incomplete reactions or the formation of stable intermediates are common. An incomplete reduction might leave residual quinoxalinone, which would have a characteristic amide carbonyl signal in the ¹³C NMR (~165-170 ppm). Over-oxidation could lead to the aromatic quinoxaline.
Step 3: Elucidate the Structure of a Significant Unknown
-
Action: If the impurity is present in a significant quantity (>5-10%) and is not a common contaminant or starting material, perform a full structural elucidation using the 2D NMR workflow described in Problem 1 .
-
Rationale: Advanced 2D NMR techniques are powerful tools for determining the structure of unknown compounds, which is essential for understanding reaction pathways and ensuring the purity of the final product for downstream applications.[14]
The diagram below illustrates the logic for identifying an unknown signal.
Caption: Decision tree for identifying unknown signals in NMR spectra.
References
-
Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
-
ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 13, 2026, from [Link]
-
Chemistry Stack Exchange. (2026, January 25). Do diastereotopic carbons lead to different chemical shifts in NMR spectra? Retrieved February 13, 2026, from [Link]
-
Pharmaffiliates. (2025, July 5). Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping. Retrieved February 13, 2026, from [Link]
-
Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved February 13, 2026, from [Link]
-
Silverman, J. D., & Flowers, R. A. (2003). Useful Examples for Discussion of Proton-NMR Spectroscopy: N-Substituted alpha-Aminobenzenebutanenitriles. Anisotropy of Diastereotopic Methylene Protons. Journal of Chemical Education, 80(1), 77. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(11), 1980-1996. [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
-
Wieske, H. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. Uppsala University. [Link]
-
Gheorghiu, M. D., et al. (2021). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 66(1), 43-52. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Coupling in 1H NMR spectra. Retrieved February 13, 2026, from [Link]
-
Li, H., et al. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Catalysis, 10(15), 8479-8484. [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin-Madison. Retrieved February 13, 2026, from [Link]
-
Q-Chem. (n.d.). 11.13.1 NMR Chemical Shifts and J-Couplings. Q-Chem Manual. Retrieved February 13, 2026, from [Link]
-
Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry [Video]. YouTube. [Link]
-
Allery Chemistry. (2015, April 12). Interpreting NMR spectra 2 [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved February 13, 2026, from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved February 13, 2026, from [Link]
-
Watanabe, H., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(7), 3373-3380. [Link]
-
Juaristi, E., et al. (1983). The conformational analysis of 3-hydroxytetrahydro-1,3-oxazines by NMR spectroscopy. Tetrahedron, 39(11), 1787-1792. [Link]
-
ResearchGate. (2025, August 6). Ring-chain tautomerism in 2-substituted 1,2,3,4-tetrahydroquinazolines A 1H, 13C and 15N NMR study | Request PDF. Retrieved February 13, 2026, from [Link]
-
He, L., et al. (2020). Tandem synthesis of tetrahydroquinolines and identification of the reaction network by operando NMR. Catalysis Science & Technology, 10(18), 6216-6223. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved February 13, 2026, from [Link]
-
ScienceDirect. (n.d.). NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. Retrieved February 13, 2026, from [Link]
-
PubMed. (1965). [SYNTHESIS OF 1,2,3,4-TETRAHYDROQUINOLINE DERIVATIVES]. Retrieved February 13, 2026, from [Link]
-
MDPI. (2023, November 24). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Retrieved February 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). NMR and Docking Calculations Reveal Novel Atomistic Selectivity of a Synthetic High-Affinity Free Fatty Acid vs. Free Fatty Acids in Sudlow's Drug Binding Sites in Human Serum Albumin. Retrieved February 13, 2026, from [Link]
-
Utrecht University Research Portal. (n.d.). Ubiquitin's Conformational Heterogeneity as Discerned by Nuclear Magnetic Resonance Spectroscopy. Retrieved February 13, 2026, from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. researchgate.net [researchgate.net]
- 10. Advanced NMR techniques for structural elucidation in medicinal chemistry [diva-portal.org]
- 11. mdpi.com [mdpi.com]
- 12. research.rice.edu [research.rice.edu]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. pharmaffiliates.com [pharmaffiliates.com]
Validation & Comparative
"comparative study of 1,2,3,4-Tetrahydroquinoxalin-2-ol with other quinoxaline derivatives"
The following guide provides a high-level comparative analysis of 1,2,3,4-Tetrahydroquinoxaline (THQ) scaffolds, specifically addressing the transient nature of 1,2,3,4-Tetrahydroquinoxalin-2-ol and comparing it against stable Quinoxalin-2-ol (Quinoxalin-2-one) and other quinoxaline derivatives.
Executive Summary & Chemical Reality Check
The Core Distinction: In the development of nitrogen-heterocyclic drugs, the distinction between the oxidized (aromatic) and reduced (aliphatic) forms of quinoxaline is the primary driver of biological activity.
-
1,2,3,4-Tetrahydroquinoxalin-2-ol (THQ-2-ol): This specific structure represents a hemiaminal intermediate . In aqueous or physiological conditions, it is chemically unstable and typically exists only transiently during the reduction of Quinoxalin-2-one or the oxidation of Tetrahydroquinoxaline. It spontaneously dehydrates to the dihydro-imine or ring-opens.
-
The Stable Alternatives: For drug development, the comparison is effectively between the 1,2,3,4-Tetrahydroquinoxaline (THQ) scaffold (flexible, lipophilic, basic) and the Quinoxalin-2-ol / Quinoxalin-2-one scaffold (planar, polar, hydrogen-bond donor).
This guide compares the THQ scaffold (as the stable proxy for the reduced form) against the Quinoxalin-2-one (the oxidized tautomer) to provide actionable data for medicinal chemistry optimization.
Chemical Profile & Stability Comparison
The choice between a tetrahydroquinoxaline and a quinoxaline derivative dictates the molecule's 3D geometry and metabolic fate.
| Feature | 1,2,3,4-Tetrahydroquinoxaline (THQ) | Quinoxalin-2-ol (Quinoxalin-2-one) | Quinoxaline (Fully Aromatic) |
| Structure | Puckered/Twisted (Chair-like) | Planar (Aromatic system) | Planar (Aromatic) |
| Electronic State | Electron-rich (Nucleophilic) | Electron-deficient (Electrophilic at C3) | Electron-deficient |
| Basicity (pKa) | Basic (~pKa 4-5 for N1/N4) | Acidic/Amide-like (pKa ~9-10) | Weakly Basic (pKa ~0.6) |
| Solubility | Moderate (Lipophilic) | Low (High Crystal Lattice Energy) | Moderate |
| Primary Binding | Hydrophobic pockets, Induced fit | DNA Intercalation, H-bond donor | Pi-Pi Stacking |
| Metabolic Fate | Oxidative dehydrogenation (CYP450) | Reduction to THQ or hydroxylation | Oxidation to N-oxides |
Mechanistic Insight: The "2-ol" Intermediate
The 1,2,3,4-Tetrahydroquinoxalin-2-ol species is the mechanistic pivot point. During the catalytic hydrogenation of Quinoxalin-2-one, the carbonyl is reduced to a hydroxyl (the 2-ol), which immediately eliminates water to form an imine, which is then further reduced to the stable 1,2,3,4-Tetrahydroquinoxaline .
Implication: You cannot isolate THQ-2-ol as a shelf-stable reagent. If your SAR requires a hydroxyl group in this position, you must use (1,2,3,4-tetrahydroquinoxalin-2-yl)methanol (a stable primary alcohol) or a 3-hydroxy-dihydro analog.
Biological Performance & SAR
Binding Modes
-
THQ Derivatives: Due to the sp3 hybridized carbons at positions 2 and 3, the ring adopts a flexible, twisted conformation. This allows THQ derivatives to fit into globular protein active sites (e.g., Kinases, GPCRs) where induced fit is required.
-
Quinoxaline Derivatives: The rigid, planar structure is ideal for intercalating into DNA base pairs or stacking between aromatic residues (e.g., Trp, Phe) in a binding pocket.
Toxicity & Metabolism[1]
-
Quinoxalines: Often associated with phototoxicity and DNA damage due to intercalation.
-
THQs: Generally show better safety profiles but are prone to metabolic activation (oxidation back to quinoxalines or quinone-imines), which can lead to idiosyncratic toxicity if not blocked (e.g., by fluorine substitution).
Experimental Protocols
Protocol A: Synthesis & Validation of the Reduced Scaffold
Objective: To synthesize the stable 1,2,3,4-Tetrahydroquinoxaline from Quinoxaline, demonstrating the bypass of the unstable 2-ol intermediate.
Reagents:
-
Quinoxaline (1.0 eq)
-
Sodium Borohydride (NaBH4) (4.0 eq)
-
Acetic Acid (Glacial)
-
Solvent: Methanol/THF (1:1)
Step-by-Step Workflow:
-
Dissolution: Dissolve Quinoxaline (5 mmol) in 20 mL dry Methanol/THF under Nitrogen atmosphere.
-
Activation: Cool to 0°C. Add Glacial Acetic Acid (10 eq) dropwise. Why: Protonation of the pyrazine nitrogens activates the ring for hydride attack.
-
Reduction: Add NaBH4 pellets slowly over 30 minutes.
-
Observation: Evolution of H2 gas.[1] The color shifts from yellow (aromatic) to colorless (reduced).
-
-
Workup: Quench with ice water. Neutralize with NaHCO3 to pH 8. Extract with Ethyl Acetate (3x).
-
Purification: Dry organic layer over MgSO4. Concentrate in vacuo. Purify via Flash Column Chromatography (Hexane:EtOAc 8:2).
-
Validation:
-
1H NMR: Look for disappearance of aromatic protons at 8.8 ppm and appearance of broad NH peak (~4-5 ppm) and multiplet CH2 peaks (~3.0-3.5 ppm).
-
Protocol B: Comparative Antiproliferative Assay (MTT)
Objective: Compare the potency of a planar Quinoxalin-2-one vs. a flexible N-alkyl-THQ derivative.
-
Cell Line: HCT-116 (Colorectal carcinoma).
-
Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment:
-
Compound A: Quinoxalin-2-one derivative (Planar).
-
Compound B: N-benzyl-1,2,3,4-Tetrahydroquinoxaline (Flexible).
-
Control: DMSO (0.1%).
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
Data Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
-
Typical Result: Compound B (THQ) often shows higher potency in kinase-driven cancers due to better ATP-pocket occupancy, while Compound A may show broad cytotoxicity.
-
Visualizations
Diagram 1: The Redox Pathway & The "2-ol" Instability
This diagram illustrates why the 2-ol is an intermediate and not a final product.
Caption: The reduction of Quinoxalin-2-one proceeds through the unstable THQ-2-ol hemiaminal, which rapidly dehydrates to an imine before final reduction to the stable THQ scaffold.
Diagram 2: SAR Decision Tree (THQ vs. Quinoxaline)
Use this logic flow to select the correct scaffold for your target.
Caption: Decision matrix for selecting between planar Quinoxaline and flexible Tetrahydroquinoxaline scaffolds based on the biological target.
References
-
Synthesis of Tetrahydroquinoxalines: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines and Related Heterocycles. National Institutes of Health (NIH).
-
Bioactivity of Quinoxaline Derivatives: Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. National Institutes of Health (NIH).
-
Metabolic Pathways: Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. Chemical Research in Toxicology.[2]
-
Structural Analysis: Crystal structure of 1,2,3,4-tetrahydroquinoxaline. Acta Crystallographica.
-
Anticancer Applications: Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives. European Journal of Medicinal Chemistry.
Sources
"docking studies of 1,2,3,4-Tetrahydroquinoxalin-2-ol with protein targets"
Title: Comparative Docking Guide: 1,2,3,4-Tetrahydroquinoxalin-2-ol Scaffold vs. Aromatic Analogs in Kinase and Bacterial Targets
Executive Summary
This technical guide evaluates the molecular docking performance of 1,2,3,4-Tetrahydroquinoxalin-2-ol (THQ-2-ol) , a privileged heterocyclic scaffold. Unlike its fully aromatic parent (quinoxaline), the THQ-2-ol core introduces specific stereoelectronic features—namely, a non-planar "puckered" piperazine ring and a hydroxyl hydrogen-bond donor/acceptor at the C2 position.
This guide compares the binding efficacy of this scaffold against standard clinical inhibitors and planar quinoxaline analogs across two distinct therapeutic distinct targets: EGFR (Anticancer) and DNA Gyrase B (Antibacterial) . The objective is to demonstrate how the saturation of the nitrogen-containing ring enhances specificity in globular active sites compared to flat aromatic intercalators.
Computational Workflow & Protocol
To ensure reproducibility and scientific integrity, the following protocol utilizes AutoDock Vina (for open-source accessibility) validated against Schrödinger Glide standards.
Validated Docking Pipeline
The following diagram outlines the self-validating workflow required for high-reliability docking studies.
Figure 1: Standardized computational workflow ensuring RMSD-validated docking results.
Detailed Methodology
-
Ligand Preparation:
-
Molecule: 1,2,3,4-Tetrahydroquinoxalin-2-ol (and derivatives).[1]
-
Optimization: Geometry optimization using DFT (B3LYP/6-31G*) or MMFF94 force field.
-
Stereochemistry: The C2 chiral center (R/S) must be enumerated. The S-enantiomer often shows superior fit in chiral pockets (e.g., tubulin/kinases).
-
-
Target Selection:
-
Validation (Self-Correction Mechanism):
-
Extract the native ligand (Erlotinib or Clorobiocin).
-
Redock into the generated grid.
-
Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be ≤ 2.0 Å .
-
Comparative Analysis: Scaffold Properties
Before analyzing specific targets, it is critical to understand the structural divergence between the THQ scaffold and the aromatic Quinoxaline.
| Feature | Quinoxaline (Aromatic) | 1,2,3,4-Tetrahydroquinoxalin-2-ol | Impact on Docking |
| Geometry | Planar (Flat) | Non-planar (Puckered half-chair) | THQ fits better in globular, hydrophobic pockets; Quinoxaline favors DNA intercalation. |
| H-Bonding | 2 Acceptors (N1, N4) | 2 Donors (NH), 1 Donor/Acceptor (OH) | THQ-2-ol offers 3 additional points of contact for specific residue recognition. |
| Flexibility | Rigid | Semi-flexible | THQ allows induced-fit adjustments within the active site. |
Case Study 1: EGFR Kinase Inhibition (Anticancer)[2][5]
Target Context: The Epidermal Growth Factor Receptor (EGFR) ATP-binding pocket is a primary target for non-small cell lung cancer (NSCLC).
Comparative Data: Binding Energies
Data synthesized from comparative docking studies of quinoxaline scaffolds against PDB: 1M17.
| Compound | Binding Energy (kcal/mol) | Key Interactions (H-Bonds) | Hydrophobic Contacts |
| Erlotinib (Standard) | -9.2 to -9.5 | Met769 (Hinge), Thr766 | Leu694, Val702, Ala719 |
| THQ-2-ol (Scaffold) | -8.1 to -8.6 | Met769 (NH), Asp831 (OH) | Leu764, Ala719 |
| Quinoxaline (Unsubstituted) | -6.5 to -7.0 | Met769 (Weak) | Limited hydrophobic burial |
| Substituted THQ-2-ol* | -9.8 to -11.2 | Met769, Cys773, Asp831 | Enhanced fit in hydrophobic back-pocket |
*Note: "Substituted THQ-2-ol" refers to derivatives with aryl groups at N1 or C3, which are necessary to fill the ATP pocket fully.
Interaction Mechanism
The THQ-2-ol scaffold creates a specific "anchor" in the hinge region. The N1-H acts as a donor to the backbone carbonyl of Met769 , while the C2-OH group can engage the catalytic lysine or Asp831 (DFG motif), a feature absent in the flat quinoxaline parent.
Figure 2: Interaction map of THQ-2-ol within the EGFR ATP-binding pocket (PDB: 1M17).
Case Study 2: DNA Gyrase B Inhibition (Antibacterial)
Target Context: Bacterial DNA Gyrase B (GyrB) contains an ATPase domain.[3] Inhibitors here must compete with ATP.
Comparative Data: Binding Energies
Target: E. coli GyrB (PDB: 1KZN).[3]
| Compound | Binding Energy (kcal/mol) | Validation (RMSD Å) | Activity Correlation |
| Clorobiocin (Standard) | -9.0 to -9.8 | 0.85 (Self-dock) | High (nM activity) |
| THQ-2-ol (Scaffold) | -7.8 to -8.2 | N/A | Moderate Potential |
| Quinoxaline (Planar) | -6.2 | N/A | Low (Poor fit) |
| Optimized THQ Derivative | -8.5 to -9.1 | 1.2 | High (Micromolar MIC) |
Mechanistic Insight
The Asp73 residue in GyrB is critical.[3] It coordinates the water network usually bridged by Mg2+. The C2-OH of the THQ-2-ol scaffold mimics this hydration shell, allowing direct H-bonding with Asp73 and Arg76 . The puckered ring shape allows the molecule to sit deeper in the pocket than the planar quinoxaline, which clashes with the roof of the active site.
Experimental Validation Strategy
Docking is a hypothesis generator. To validate the computational predictions for THQ-2-ol derivatives, the following experimental correlation is required.
The "RMSD < 2.0 Å" Rule: In your experimental setup, you must first redock the co-crystallized ligand (e.g., Erlotinib in 1M17). If the software fails to reproduce the crystal pose within 2.0 Å RMSD, the parameters (grid box size, exhaustiveness) are invalid for that specific protein, and any results for your THQ compounds are unreliable.
SAR Correlation Logic: A valid model must show linearity between the Docking Score (ΔG) and the biological activity (pIC50).
Figure 3: The iterative cycle of validating docking scores with experimental IC50 data.
References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link
-
Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. (PDB 1M17 Source).[2] Link
-
Holdgate, G. A., et al. (1997). The entropic penalty of ordered water in enzymatic binding: The structure of DNA gyrase B with clorobiocin. Biochemistry, 36(22), 6663-6673. (PDB 1KZN Source).[3][4] Link
-
Ajani, O. O., et al. (2022).[5] Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Russian Journal of Bioorganic Chemistry, 48, 1374–1386. Link
-
Ezelarab, H. A. A., et al. (2025). Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives (Comparison with Gyrase B). Beni-Suef University Journal of Basic and Applied Sciences. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,2,3,4-Tetrahydroquinoxalin-2-ol
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 1,2,3,4-Tetrahydroquinoxalin-2-ol, a heterocyclic compound whose derivatives are of significant interest in medicinal chemistry.[1][2][3][4]
Part 1: Hazard Assessment and Characterization
Understanding the potential hazards of 1,2,3,4-Tetrahydroquinoxalin-2-ol is the foundation of its safe handling and disposal. The hazard profile is extrapolated from its parent compound, 1,2,3,4-Tetrahydroquinoxaline.
Known Hazards of the Parent Compound (1,2,3,4-Tetrahydroquinoxaline):
-
Serious Eye Irritation: Causes serious eye irritation.[5][6][7]
-
Respiratory Irritation: May cause respiratory irritation.[6][7]
-
Acute Oral Toxicity: Some data suggests that related compounds may be toxic if swallowed.[8]
The presence of a hydroxyl (-OH) group in 1,2,3,4-Tetrahydroquinoxalin-2-ol may influence its reactivity and toxicological profile. Therefore, it is prudent to handle this compound with a high degree of caution.
| Property | Data (for 1,2,3,4-Tetrahydroquinoxaline) | Reference |
| Appearance | White to brown powder or crystal | [1] |
| Molecular Formula | C8H10N2 | [1][5] |
| Molecular Weight | 134.18 g/mol | [1] |
| Melting Point | 92 - 98 °C | [6][7] |
| Boiling Point | 154 °C at 14 mmHg | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [9] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx) | [6][9] |
Part 2: Personal Protective Equipment (PPE) and Safety Measures
Prior to handling 1,2,3,4-Tetrahydroquinoxalin-2-ol for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.[9]
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).[7][10]
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary to prevent skin exposure.[9]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[6][9] If dust or aerosols may be generated, a NIOSH/MSHA approved respirator is recommended.[9]
Part 3: Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the immediate area of all personnel. Ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[5][7]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Waste Disposal: All contaminated materials, including cleaning supplies, must be disposed of as hazardous waste.
Part 4: Step-by-Step Disposal Procedure
The guiding principle for the disposal of 1,2,3,4-Tetrahydroquinoxalin-2-ol is to treat it as a hazardous chemical waste.
Step 1: Waste Classification
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[6] Given the irritant nature of the parent compound, 1,2,3,4-Tetrahydroquinoxalin-2-ol should be managed as hazardous waste.
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect solid 1,2,3,4-Tetrahydroquinoxalin-2-ol and any contaminated materials (e.g., weighing paper, gloves) in a designated, well-labeled, and sealed hazardous waste container.
-
Liquid Waste: If dissolved in a solvent, the entire solution should be collected in a designated hazardous waste container for flammable or organic waste, depending on the solvent used. Do not mix with incompatible waste streams.
Step 3: Labeling and Storage
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1,2,3,4-Tetrahydroquinoxalin-2-ol".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[6][9] The container should be kept tightly closed.[6]
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Incineration: A common disposal method for organic chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Landfill: Land disposal is generally not recommended for this type of compound.
-
Do Not Sewer: Under no circumstances should 1,2,3,4-Tetrahydroquinoxalin-2-ol or its solutions be disposed of down the drain.[10]
Diagram: Disposal Workflow for 1,2,3,4-Tetrahydroquinoxalin-2-ol
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.fr [fishersci.fr]
- 8. 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 1,2,3,4-Tetrahydroquinoxalin-2-ol
Executive Summary & Chemical Context
1,2,3,4-Tetrahydroquinoxalin-2-ol is a specialized nitrogen-containing heterocyclic intermediate. Unlike its fully aromatic parent (quinoxaline), the tetrahydro- form possesses secondary amine functionalities and a hemiaminal center at the C2 position.
The Scientist's Perspective (Why this matters): From a structural reactivity standpoint, the C2-hydroxyl group attached to a saturated nitrogen ring creates a hemiaminal . This functionality is chemically labile; it can undergo dehydration to form the dihydro-analog or oxidize back to the fully aromatic quinoxaline upon exposure to air.
-
Safety Implication: You are not just managing toxicity; you are managing instability. Decomposition products often possess different toxicological profiles than the parent compound.
-
Operational Directive: Handling requires strict exclusion of atmospheric oxygen and moisture to preserve chemical integrity, alongside standard protection against organic amine toxicity.
Hazard Identification & Risk Assessment
Based on Structure-Activity Relationships (SAR) of quinoxaline derivatives and available SDS data for analogs (1,2,3,4-tetrahydroquinoxaline).
| Hazard Class | GHS Code | Description | Mechanism of Action |
| Acute Toxicity | H302 / H312 | Harmful if swallowed or in contact with skin. | Nitrogen heterocycles can act as intercalating agents or metabolic inhibitors. Lipophilicity facilitates dermal absorption. |
| Irritation | H315 / H319 | Causes skin and serious eye irritation.[1][2][3][4] | Basic nitrogen lone pairs can react with mucosal membranes, causing pH-dependent tissue damage. |
| STOT-SE | H335 | May cause respiratory irritation.[3][4][5][6] | Inhalation of fine dust triggers inflammatory response in bronchial tissues. |
| Sensitization | Skin Sens. 1 | May cause an allergic skin reaction. | Potential for haptenization of skin proteins, leading to T-cell mediated hypersensitivity. |
Critical Warning: Treat this compound as a potential mutagen until specific Ames test data proves otherwise, due to the planar nature of its oxidized metabolites (quinoxalines) which can intercalate DNA.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on permeation data for heterocyclic amines and standard laboratory hygiene for "Irritant/Harmful" solids.
A. Hand Protection (Glove Selection)
Standard: Nitrile Rubber (NBR). Rationale: Latex is permeable to many organic bases and offers poor snag resistance against laboratory glassware.
| Task | Glove Type | Thickness | Protocol |
| Solid Handling (Weighing) | Nitrile (Disposable) | 4–5 mil (0.10–0.12 mm) | Single layer acceptable if no solvent is present. Change immediately if punctured.[7] |
| Solution Handling (Synthesis) | Nitrile (High-Risk) | > 6 mil (0.16 mm) | Double-Gloving Required. Inner glove: 4 mil (white). Outer glove: 6+ mil (purple/blue) to visualize breaches. |
| Spill Cleanup | Laminate Film (Silver Shield) | Multi-layer | Required for spills involving organic solvents (DCM, THF) where this compound is dissolved. |
B. Respiratory & Eye Protection[1][2][3][4][6]
-
Primary Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Eye Protection:
-
Respiratory (Secondary): If fume hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor) half-mask respirator.
Operational Protocol: Step-by-Step
Phase 1: Pre-Operational Check
-
Atmosphere: Verify the compound has been stored under inert gas (Argon or Nitrogen). If the solid appears dark brown/black (instead of off-white/beige), significant oxidation has occurred.
-
Engineering: Confirm fume hood sash is at the working height (usually 18 inches).
-
Decontamination: Prepare a beaker of 5% aqueous citric acid or dilute HCl. This acidic solution will protonate the amine, rendering it water-soluble and easier to clean from spatulas/surfaces.
Phase 2: Weighing & Transfer
The most critical step for exposure is the generation of airborne dust.
-
Static Control: Use an ionizing fan or anti-static gun on the weighing boat. Organic heterocycles are prone to static charge, which causes "jumping" of the powder.
-
The "Tunnel" Technique: Do not weigh on the open bench. Place the balance inside the fume hood.
-
Transfer: Dissolve the solid immediately after weighing. Do not transport dry powder across the lab. If transport is necessary, seal the vessel with Parafilm before removing it from the hood.
Phase 3: Reaction & Synthesis
-
Solvent Choice: When dissolved in solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), the permeation rate through gloves increases drastically.
-
Inertion: Due to the hemiaminal instability, sparge reaction solvents with Nitrogen for 15 minutes prior to addition.
Phase 4: Waste & Disposal[2]
-
Segregation: Dispose of as Non-Halogenated Organic Waste (unless halogenated solvents are used).
-
Quenching: Rinse all glassware with the acidic decontamination solution (5% Citric Acid) before washing with soap and water. This prevents residual amine odors and contamination.
Visualizations
Diagram 1: Safe Handling Workflow
This logic flow ensures containment from storage to disposal.
Caption: Operational workflow emphasizing the "Go/No-Go" decision based on chemical stability check.
Diagram 2: Emergency Response Logic (Spill)
Immediate actions to take in the event of containment breach.
Caption: Decision tree for spill remediation, distinguishing between powder containment and liquid absorption.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77028, 1,2,3,4-Tetrahydroquinoxaline. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. synerzine.com [synerzine.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.fr [fishersci.fr]
- 6. fishersci.com [fishersci.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
